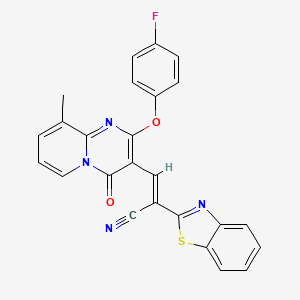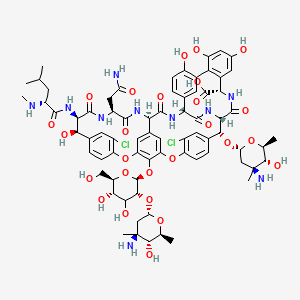
Chloroeremomycin
Übersicht
Beschreibung
Chloroeremomycin is a complex glycopeptide antibiotic that is isolated from Amycolatopsis orientalis . It has a role as an antimicrobial agent and a bacterial metabolite . It is functionally related to a vancomycin aglycone .
Synthesis Analysis
The synthesis of this compound involves the expression and purification of GtfA, the synthesis of dTDP-β-l-4-epi-vancosamine, and the kinetics of GtfA action on AGV, DVV, and epivancomycin to establish the preferred pathway for successive glycosyl transfers in the maturation of this compound .Molecular Structure Analysis
This compound is composed of seven amino acids and three saccharide units . The molecular formula is C73H88Cl2N10O26 . The molecule is a non-ribosomal polypeptide that has been glycosylated .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the action of three glycosyltransferases, GtfA, -B, and -C . These enzymes build an epivancosaminyl-1,2-glucosyldisaccharide chain on the residue .Physical and Chemical Properties Analysis
This compound has a molecular weight of 1592.4 g/mol . It is a glycopeptide and a disaccharide derivative .Wissenschaftliche Forschungsanwendungen
Chloroeremomycin: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen: This compound, auch bekannt als Chloroorienticin A, ist ein Glykopeptid-Antibiotikum mit mehreren einzigartigen Anwendungen in der wissenschaftlichen Forschung. Im Folgenden werden detaillierte Abschnitte zu verschiedenen Anwendungsgebieten behandelt.
Antibiotika-Vorläufer
This compound dient als Vorläufer für das semisynthtische Antibiotikum Oritavancin. Diese Verbindung wird von Amycolatopsis orientalis produziert und ist entscheidend für die Entwicklung fortschrittlicher Antibiotika zur Bekämpfung resistenter Bakterienstämme .
Bekämpfer von Antibiotikaresistenz
In den 1990er Jahren entwickelten Forscher von Eli Lilly Biphenyl-Chloroeremomycin, heute bekannt als Oritavancin, um dem wachsenden Problem der Antibiotikaresistenz gegenüber Vancomycin entgegenzuwirken .
Behandlung von multiresistenten bakteriellen Infektionen
Die Verbindung spielt eine wichtige Rolle bei der Behandlung von multiresistenten bakteriellen Infektionen und bietet eine Lösung für eines der dringendsten Probleme in der modernen Medizin .
Sequenzierung von Genclustern
Die Gencluster von this compound wurden sequenziert, was wertvolle Erkenntnisse über die Biosynthesewege von Glykopeptid-Antibiotika liefert und die Entwicklung neuer Therapeutika unterstützt .
Wirkmechanismus
Target of Action
Chloroeremomycin, a member of the glycopeptide family of antibiotics, primarily targets the cell wall of Gram-positive bacteria . It binds to the D-alanyl-D-alanine stem termini in these bacteria, which are crucial for peptidoglycan synthesis .
Mode of Action
The compound inhibits transglycosylation, a key step in peptidoglycan synthesis, by binding to the D-alanyl-D-alanine stem termini . This interaction blocks the construction of the bacterial cell wall . Additionally, this compound also binds to the pentaglycyl bridging segment in peptidoglycan, distinguishing it from other glycopeptides . The presence of a hydrophobic group allows for interaction and disruption of the cell membrane, leading to depolarization, permeabilization, and rapid cell death .
Biochemical Pathways
This compound affects the biochemical pathway responsible for the synthesis of peptidoglycan, a critical component of the bacterial cell wall . By inhibiting transglycosylation and transpeptidation, it disrupts the formation of the peptidoglycan layer, thereby compromising the structural integrity of the bacterial cell wall .
Result of Action
The action of this compound results in the disruption of the bacterial cell wall and membrane, leading to cell death . Its activity is effective against both vancomycin-susceptible and -resistant organisms, as well as biofilm-producing Gram-positive bacteria .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Chloroeremomycin plays a crucial role in biochemical reactions by inhibiting the synthesis of peptidoglycan, an essential component of bacterial cell walls. It interacts with enzymes such as transglycosylases and transpeptidases, which are involved in the cross-linking of peptidoglycan strands. By binding to the D-alanyl-D-alanine termini of peptidoglycan precursors, this compound prevents the proper formation of the cell wall, leading to bacterial cell death .
Cellular Effects
This compound affects various types of cells, particularly Gram-positive bacteria. It disrupts cell wall synthesis, leading to cell lysis and death. Additionally, this compound influences cell signaling pathways and gene expression by interfering with the normal function of cell wall synthesis enzymes. This disruption can lead to changes in cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the D-alanyl-D-alanine termini of peptidoglycan precursors, thereby inhibiting the action of transglycosylases and transpeptidases. This binding prevents the cross-linking of peptidoglycan strands, which is essential for maintaining the structural integrity of the bacterial cell wall. As a result, the bacterial cell becomes vulnerable to osmotic pressure and ultimately undergoes lysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that this compound can maintain its antibacterial activity for extended periods, although some degradation may occur. The long-term effects on cellular function include sustained inhibition of cell wall synthesis and potential development of resistance in bacterial populations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including nephrotoxicity and ototoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of glycopeptide antibiotics. The compound undergoes various modifications, such as oxidative cross-linking of aromatic rings, hydroxylation, chlorination, methylation, and glycosylation. Enzymes such as OxyA-C catalyze these modifications, which are essential for the maturation and activity of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target bacterial cells, enhancing its antibacterial activity. The distribution of this compound within tissues is crucial for its effectiveness in treating infections .
Subcellular Localization
This compound primarily localizes to the bacterial cell wall, where it exerts its inhibitory effects on peptidoglycan synthesis. The compound’s targeting signals and post-translational modifications direct it to specific compartments within the bacterial cell, ensuring its effective action against the cell wall synthesis machinery .
Eigenschaften
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H88Cl2N10O26/c1-26(2)14-38(79-7)64(96)84-54-56(91)30-9-12-42(36(74)16-30)106-44-18-32-19-45(60(44)111-71-61(58(93)57(92)46(25-86)108-71)110-49-24-73(6,78)63(95)28(4)105-49)107-43-13-10-31(17-37(43)75)59(109-48-23-72(5,77)62(94)27(3)104-48)55-69(101)83-53(70(102)103)35-20-33(87)21-41(89)50(35)34-15-29(8-11-40(34)88)51(66(98)85-55)82-67(99)52(32)81-65(97)39(22-47(76)90)80-68(54)100/h8-13,15-21,26-28,38-39,46,48-49,51-59,61-63,71,79,86-89,91-95H,14,22-25,77-78H2,1-7H3,(H2,76,90)(H,80,100)(H,81,97)(H,82,99)(H,83,101)(H,84,96)(H,85,98)(H,102,103)/t27-,28-,38+,39-,46+,48-,49-,51+,52+,53-,54+,55-,56+,57+,58-,59+,61+,62-,63-,71-,72-,73-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHXLMVKYIVZTE-LOALFDMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC(=O)[C@@H](CC(C)C)NC)CC(=O)N)O)C(=O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)Cl)CO)O)O)(C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H88Cl2N10O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1592.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118395-73-6 | |
| Record name | Chloroeremomycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118395-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CHLOROEREMOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X47SLZ2K7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Chloroeremomycin, a member of the vancomycin family of glycopeptide antibiotics, exerts its antibacterial activity by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors on the bacterial cell wall. [, , ] This binding inhibits both transglycosylation and transpeptidation reactions, crucial steps in bacterial cell wall biosynthesis. [, ] The disruption of these processes leads to weakened cell wall integrity, ultimately causing bacterial cell death. []
A: While the provided abstracts don't explicitly detail the molecular formula and spectroscopic data of this compound, they highlight its structural similarities to vancomycin and mention key features like the presence of three sugars: one D-glucose and two L-4-epi-vancosamines. [, ] These sugars are attached to a crosslinked heptapeptide backbone. [] Determining the exact molecular formula and weight requires accessing the full scientific literature on this compound. Spectroscopic data like NMR and mass spectrometry details, vital for structural elucidation, would also be found in comprehensive research articles rather than abstracts. [, ]
A: The provided abstracts primarily focus on the biochemical mechanisms and structure-activity relationships of this compound. [, , , ] Information regarding its material compatibility and stability under various conditions is not discussed in these specific research snippets. Exploring the broader scientific literature on this compound, particularly studies focused on its formulation and storage, would be necessary to answer this question comprehensively.
A: Yes, computational chemistry techniques have been employed to investigate the binding interactions and cooperative behavior of this compound. [] Molecular dynamics simulations and quasiharmonic normal-mode analysis were used to study the configurational entropy changes associated with ligand binding and dimerization of this compound. [] These studies provide insights into the thermodynamic driving forces contributing to the enhanced activity of this compound compared to other glycopeptide antibiotics. [] Further computational studies focusing on QSAR model development would be valuable for predicting the activity of novel this compound derivatives.
A: Modifications to the this compound structure, particularly at the vancosamine sugar, significantly impact its activity. [, , ] For example, adding a 4′-chlorobiphenylmethyl group to the vancosamine moiety, as seen in oritavancin (a semi-synthetic derivative of this compound), enhances its activity against vancomycin-resistant enterococci (VRE) and Staphylococcus aureus (VRSA). [, , ] This modification is believed to provide additional interactions with the bacterial cell wall and enhance the drug's ability to inhibit transglycosylation. [, , ] Other modifications, such as those impacting the D-Ala-D-Ala binding site, can affect the drug's ability to inhibit transpeptidation. [] Understanding the SAR of this compound is crucial for developing new derivatives with improved potency and efficacy against resistant bacterial strains.
A: While the provided abstracts don't explicitly address the stability and formulation of this compound, they highlight the importance of its sugar moieties for its activity. [, , , ] The stability of these sugar moieties under various conditions (e.g., pH, temperature) would be a crucial factor affecting the overall stability of the drug. Moreover, as a glycopeptide antibiotic, this compound's solubility and bioavailability might present challenges. Further research would be required to understand the impact of different formulation strategies (e.g., use of excipients, encapsulation techniques) on its stability, solubility, and bioavailability.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



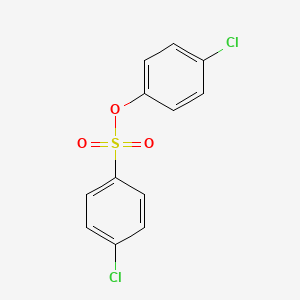
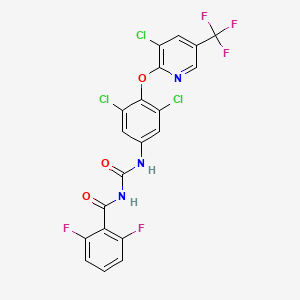
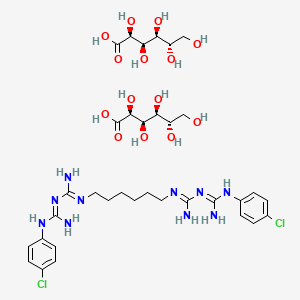
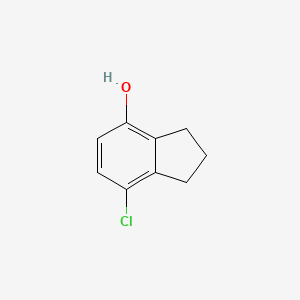
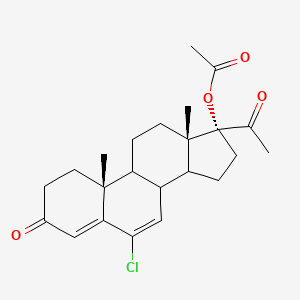
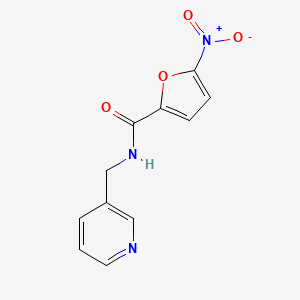

![3-Hydroxy-6-methyl-2-[4-(methylethyl)phenyl]chromen-4-one](/img/structure/B1668733.png)

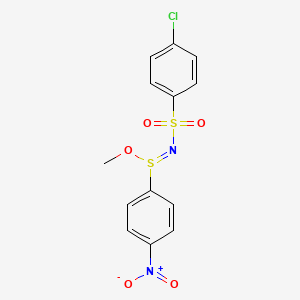

![3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid](/img/structure/B1668737.png)
